1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenylamine with cyclopropylmethanesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of byproducts.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein binding interactions.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide stands out due to its unique combination of a chlorophenyl group and a cyclopropylmethanesulfonamide moiety. Similar compounds include:
1-(2-chlorophenyl)-N-methylmethanesulfonamide: This compound differs by having a methyl group instead of a cyclopropyl group, which can influence its reactivity and biological activity.
1-(2-chlorophenyl)-N-ethylmethanesulfonamide:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWSBZXTIVVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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